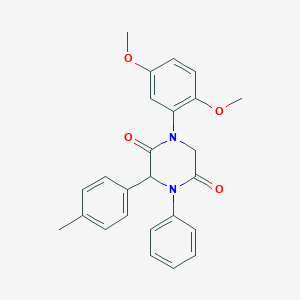
1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and has since gained popularity as a recreational drug. However, in recent years, MDPV has also been studied for its potential therapeutic applications.
Mécanisme D'action
1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione works by blocking the reuptake of dopamine and norepinephrine, which increases the levels of these neurotransmitters in the brain. This leads to a feeling of euphoria, increased energy, and heightened alertness. However, prolonged use of this compound can lead to addiction, psychosis, and other adverse effects.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature. It can also cause seizures, respiratory depression, and other adverse effects. In addition, prolonged use of this compound can lead to neurotoxicity and damage to the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione has been used in laboratory experiments to study the effects of synthetic cathinones on the brain and behavior. It has been shown to produce similar effects to other stimulant drugs, such as cocaine and amphetamines. However, the use of this compound in laboratory experiments is limited by its potential for abuse and adverse effects.
Orientations Futures
There is still much to be learned about the potential therapeutic applications and adverse effects of 1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione. Future research should focus on developing safer and more effective treatments for psychiatric disorders, as well as on understanding the mechanisms underlying the neurotoxicity and other adverse effects of this compound. In addition, research should explore the potential of this compound and other synthetic cathinones as tools for studying the brain and behavior.
Méthodes De Synthèse
1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione is synthesized through a multi-step process that involves the reaction of piperazine with 3,4-methylenedioxyphenylpropan-2-one, followed by a series of chemical transformations. The final product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)-4-phenyl-2,5-piperazinedione has been studied extensively for its potential therapeutic applications. It has been shown to have an affinity for the dopamine and norepinephrine transporters, which are involved in the regulation of mood, motivation, and reward. This suggests that this compound may have potential as a treatment for depression, attention deficit hyperactivity disorder (ADHD), and other psychiatric disorders.
Propriétés
Formule moléculaire |
C25H24N2O4 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
1-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O4/c1-17-9-11-18(12-10-17)24-25(29)26(21-15-20(30-2)13-14-22(21)31-3)16-23(28)27(24)19-7-5-4-6-8-19/h4-15,24H,16H2,1-3H3 |
Clé InChI |
IGQGGCAZZMUDNN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC |
SMILES canonique |
CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


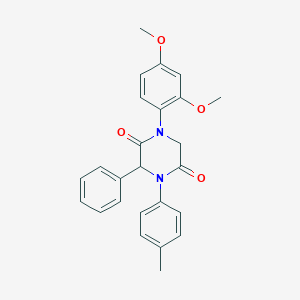

![1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242494.png)
![1-(2,5-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-2,5-piperazinedione](/img/structure/B242497.png)

![3-[4-(Dimethylamino)phenyl]-4-(3,4-dimethylphenyl)-1-(2-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242501.png)

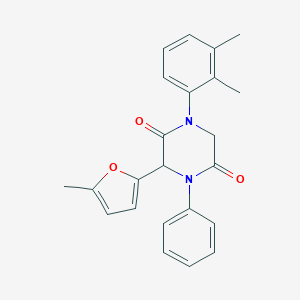
![1-(2,4-dimethoxyphenyl)-4-(4-methylphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242505.png)
![3-[4-(Dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242512.png)
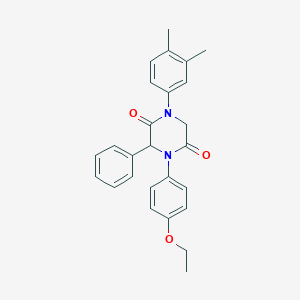
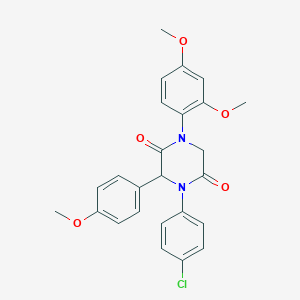
![3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(2-fluorophenyl)-2,5-piperazinedione](/img/structure/B242516.png)

